4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, a member of the pyrazolo[3,4-d]pyridazine family, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, with a molecular weight of approximately 324.43 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests indicated significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.5 µg/mL |
Bacillus subtilis | 0.75 µg/mL |
Salmonella typhi | 0.5 µg/mL |
The compound displayed a synergistic effect when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MDA-MB-468 (breast cancer) | 15 |
HCT-15 (colon cancer) | 12 |
These results indicate that the compound could inhibit cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibition capabilities, particularly against acetylcholinesterase and urease:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5 |
Urease | 3 |
These findings suggest that the compound may have potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus, where it reduced biofilm formation significantly .
- Cancer Cell Line Studies : In a comparative study against other pyrazole derivatives, this compound exhibited superior potency in inhibiting proliferation in breast cancer cell lines compared to standard treatments .
特性
IUPAC Name |
1-(2-methylphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15(2)20-17-13-23-27(18-10-6-5-9-16(18)3)21(17)22(29)26(24-20)14-19(28)25-11-7-4-8-12-25/h5-6,9-10,13,15H,4,7-8,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZOENTNGFBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCCC4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。